Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate
Overview
Description
Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate is an organic compound that features a tert-butyl group, a hydroxymethyl group, and a methoxycyclobutylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are often optimized based on the specific requirements of the desired application.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes
Comparison with Similar Compounds
Similar Compounds
Compounds similar to tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate include:
- Tert-butyl 1-(hydroxymethyl)-3-nitroazetidine
- Tert-butyl 1-(hydroxymethyl)cyclopropylcarbamate
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a tert-butyl group, a hydroxymethyl group, and a methoxycyclobutylcarbamate moiety
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-3-methoxycyclobutyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(7-13)5-8(6-11)15-4/h8,13H,5-7H2,1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWYVUCKPINHCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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